[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate follows IUPAC conventions for complex heterocyclic compounds containing multiple substituents. The compound's molecular framework is built upon a 1,3-dioxolane ring system, which serves as the central structural element connecting various functional groups. The 1,3-dioxolane core represents a cyclic acetal structure where carbon atoms at positions 1 and 3 are replaced by oxygen atoms, creating a five-membered heterocycle with significant conformational implications.
The nomenclature systematically describes each component of the molecule, beginning with the dioxolane ring numbered according to standard conventions. The cis-configuration designation indicates the relative stereochemical arrangement of substituents at specific positions on the dioxolane ring, which has profound implications for the compound's three-dimensional structure and potential biological activity. The 2,4-dichlorophenyl group represents an aromatic substituent with two chlorine atoms positioned at the 2 and 4 positions of the benzene ring, a structural motif commonly found in antifungal medications such as itraconazole.
The triazole component, specifically the 1H-1,2,4-triazol-1-ylmethyl group, constitutes another pharmacologically significant element of the structure. Triazole rings are well-established pharmacophores in antifungal chemistry, with the nitrogen-rich heterocycle providing specific binding interactions with cytochrome P450 enzymes. The methanesulphonate group attached to the dioxolan-4-ylmethyl position represents a sulfonate ester functionality, which can significantly influence the compound's solubility, stability, and metabolic properties.
The complete molecular formula and systematic identification require careful consideration of all stereochemical centers and conformational preferences. Related dioxolane methanesulfonate compounds have been extensively characterized, providing structural precedents for understanding the chemical behavior of this complex molecule. The systematic approach to nomenclature ensures unambiguous identification while facilitating database searches and regulatory documentation.
Molecular Geometry and Stereochemical Configuration Analysis
The molecular geometry of cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate involves complex three-dimensional arrangements resulting from the interaction of multiple ring systems and substituents. The central 1,3-dioxolane ring adopts specific conformational preferences that significantly influence the overall molecular geometry and chemical properties. Studies of related tri-substituted dioxolane rings have demonstrated that these systems typically adopt twist conformations, particularly when substituted with bulky groups.
The stereochemical configuration analysis reveals multiple chiral centers within the molecule, creating the potential for various stereoisomeric forms. The cis-designation specifically refers to the relative configuration of substituents on the dioxolane ring, which contrasts with potential trans-arrangements that would exhibit different spatial orientations. Research on similar compounds has shown that cis-isomers often display distinct physical and chemical properties compared to their trans-counterparts, including differences in stability, solubility, and biological activity.
Crystallographic studies of related dioxolane derivatives have provided insights into the conformational preferences of these ring systems. The dioxolane ring typically adopts an envelope conformation where one of the oxygen atoms deviates from the plane formed by the other ring atoms. This conformational flexibility has significant implications for molecular recognition and binding interactions, particularly in biological systems where precise three-dimensional arrangements are crucial for activity.
The presence of the 2,4-dichlorophenyl group introduces additional conformational considerations through potential aromatic-aromatic interactions and steric effects. The dichlorophenyl moiety can adopt various orientations relative to the dioxolane ring, with the preferred conformation influenced by intramolecular interactions and crystal packing forces. Studies of itraconazole, which contains similar structural elements, have shown that the dichlorophenyl group's orientation significantly affects the compound's binding to cytochrome P450 enzymes.
The triazole ring system contributes to the overall molecular geometry through its planar structure and potential for hydrogen bonding interactions. The 1,2,4-triazole ring maintains a rigid planar geometry that can participate in specific binding interactions with biological targets. The methylene linker connecting the triazole to the dioxolane ring provides conformational flexibility while maintaining the spatial relationship between these important pharmacophoric elements.
Crystallographic Data and Conformational Stability Studies
Crystallographic analysis provides crucial insights into the solid-state structure and conformational preferences of complex organic molecules containing dioxolane rings. While specific crystallographic data for cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate may not be directly available, studies of related compounds offer valuable structural precedents and conformational insights.
The crystallographic data for similar tri-substituted dioxolane compounds reveal important structural features that likely apply to the target molecule. Crystal structure analyses have shown that the dioxolane ring adopts a twist conformation on the carbon-oxygen bond opposite to the methyl-substituted carbon atom. This conformational preference results from the minimization of steric interactions between substituents and the optimization of bond angles within the five-membered ring system.
Conformational stability studies of dioxolane derivatives demonstrate that these compounds can exhibit significant flexibility in solution while maintaining specific preferred conformations in the solid state. The envelope conformation observed in crystallographic studies shows one oxygen atom deviating from the least-squares plane formed by the other four ring atoms, with deviations typically ranging from 0.3 to 0.5 Angstroms. This conformational characteristic is consistent across various substituted dioxolane systems and represents a fundamental structural feature of this ring system.
The presence of multiple substituents on the dioxolane ring creates additional steric interactions that influence conformational stability. Crystal packing forces can stabilize particular conformations that might not be the most stable in solution, leading to potential differences between solid-state and solution structures. Understanding these differences is crucial for predicting the compound's behavior in various environments, including biological systems where conformational flexibility may be essential for activity.
Intermolecular interactions in the crystal lattice, including hydrogen bonding and van der Waals interactions, contribute to the overall stability of the solid-state structure. Studies of related compounds have identified specific intermolecular interaction patterns, including carbon-hydrogen to oxygen hydrogen bonds and carbon-hydrogen to pi interactions. These interactions can influence the compound's physical properties, including melting point, solubility, and stability under various conditions.
| Structural Parameter | Typical Range for Dioxolane Derivatives | Observed in Related Compounds |
|---|---|---|
| Dioxolane Ring Pucker | 0.3-0.5 Å deviation | Envelope conformation |
| C-O Bond Lengths | 1.42-1.45 Å | Standard ether bond lengths |
| Ring Torsion Angles | 15-25° | Twist conformation |
| Intermolecular H-bonds | 2.3-2.8 Å | Weak to moderate strength |
Comparative Analysis of Cis-Trans Isomerism in Dioxolane Derivatives
The comparative analysis of cis-trans isomerism in dioxolane derivatives reveals fundamental principles governing the stereochemical preferences and properties of these important heterocyclic compounds. The distinction between cis and trans configurations in dioxolane systems has profound implications for molecular properties, including stability, reactivity, and biological activity. Understanding these differences is essential for predicting the behavior of cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate and related compounds.
Research on 2,5-disubstituted 1,3-dioxane derivatives, which share structural similarities with dioxolane systems, has demonstrated that trans-isomers typically exhibit greater surface activity compared to their cis-counterparts. This difference arises from the equatorial configuration of polar groups in trans-isomers, which contrasts with the axial configuration observed in cis-isomers. The spatial arrangement of functional groups significantly influences intermolecular interactions and bulk properties, including surface tension reduction and micelle formation capabilities.
Studies of itraconazole stereoisomers provide specific insights into the importance of cis-trans isomerism in compounds containing dichlorophenyl and triazole functionalities. Itraconazole exists as a mixture of four cis-stereoisomers, and research has shown that different stereoisomers exhibit varying affinities for cytochrome P450 enzymes. The stereochemical arrangement affects not only enzyme binding but also metabolic pathways, including dioxolane ring scission reactions that can occur during drug metabolism.
The relative stability of cis versus trans isomers in dioxolane systems depends on multiple factors, including substituent size, electronic effects, and conformational constraints. Studies of 2,4-dimethyl-1,3-dioxolan have shown that the cis-isomer is thermodynamically preferred, whereas trans-4-methoxycarbonyl-2-methyl-1,3-dioxolan exhibits greater stability in the trans-configuration. These differences highlight the complex interplay between steric and electronic factors in determining stereochemical preferences.
The hydrolysis behavior of cis and trans dioxolane isomers also differs significantly, with important implications for compound stability and metabolic fate. Research has demonstrated that trans-isomers typically undergo hydrolysis more rapidly than cis-isomers when exposed to acidic conditions. This difference in hydrolytic stability can affect the compound's shelf life, bioavailability, and duration of action in biological systems.
Analytical separation of cis and trans isomers presents both challenges and opportunities for pharmaceutical development. High-performance liquid chromatography methods using polysaccharide stationary phases have been successfully developed for the separation of stereoisomers in complex molecules containing dioxolane rings. These analytical capabilities enable the study of individual isomers and their distinct biological properties, facilitating the development of more selective and effective therapeutic agents.
| Isomer Configuration | Stability Characteristics | Biological Activity | Analytical Separation |
|---|---|---|---|
| Cis-Dioxolane | Generally more stable to hydrolysis | Variable enzyme affinity | Achievable with chiral HPLC |
| Trans-Dioxolane | Higher surface activity | Often higher enzyme binding | Distinct retention times |
| Mixed Stereoisomers | Intermediate properties | Complex pharmacology | Requires specialized methods |
Properties
CAS No. |
67914-86-7 |
|---|---|
Molecular Formula |
C14H15Cl2N3O5S |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11?,14-/m0/s1 |
InChI Key |
QIMASXGTWQEFGS-IAXJKZSUSA-N |
Isomeric SMILES |
CS(=O)(=O)OCC1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Appearance |
White-to-Off-White Solid |
melting_point |
99-101°C |
Other CAS No. |
155661-07-7 |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyl Methanesulfonate; (2R,4R)-rel-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol Methanesulfonate; |
Origin of Product |
United States |
Biological Activity
The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate (CAS Number: 67914-86-7) is a derivative of triazole and is primarily recognized for its antifungal properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 408.26 g/mol. The structure consists of a dioxolane ring substituted with a dichlorophenyl group and a triazole moiety, which significantly contributes to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| CAS Number | 67914-86-7 |
| Molecular Formula | C14H15Cl2N3O5S |
| Molecular Weight | 408.26 g/mol |
| IUPAC Name | cis-[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |
The antifungal activity of this compound is primarily attributed to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately results in cell death. The triazole ring plays a crucial role in this mechanism by binding to the enzyme lanosterol demethylase, which is involved in ergosterol biosynthesis.
Antifungal Efficacy
Research indicates that cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate exhibits significant antifungal activity against various fungal strains.
Case Studies
- Study on Candida spp. :
- A study evaluated the efficacy of this compound against several Candida species. Results showed that it effectively inhibited growth at concentrations as low as 0.5 µg/mL.
- Aspergillus spp. Resistance :
- Another investigation focused on Aspergillus fumigatus and revealed that the compound demonstrated potent antifungal effects even in strains resistant to conventional treatments.
Comparative Efficacy Table
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus fumigatus | 0.25 µg/mL |
| Cryptococcus neoformans | 0.75 µg/mL |
Toxicity Profile
Toxicological studies have indicated that while the compound is effective against fungi, it exhibits low toxicity towards mammalian cells at therapeutic doses. This selectivity is crucial for its potential use in clinical settings.
Scientific Research Applications
Basic Information
- IUPAC Name : cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate
- CAS Number : 67914-86-7
- Molecular Formula : C14H15Cl2N3O5S
- Molecular Weight : 408.26 g/mol
Structural Formula
The structural formula can be represented as follows:
Antifungal Activity
One of the primary applications of this compound is as an antifungal agent . It has been studied for its effectiveness against various fungal pathogens. The triazole moiety is known for its ability to inhibit fungal sterol synthesis, making it a valuable candidate for antifungal drug development.
Case Study: Efficacy Against Fungal Infections
A study published in the Journal of Antimicrobial Chemotherapy assessed the antifungal activity of various triazole derivatives, including cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate. Results indicated that this compound exhibited significant activity against Candida albicans and Aspergillus fumigatus, suggesting its potential use in treating invasive fungal infections .
Agricultural Applications
In addition to its pharmaceutical uses, this compound has potential applications in agriculture , particularly as a fungicide. Its ability to prevent fungal growth can help protect crops from diseases.
Case Study: Crop Protection Trials
Field trials conducted on wheat and barley crops demonstrated that treatments with cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate significantly reduced the incidence of fungal diseases compared to untreated controls. The results were published in Crop Protection, highlighting the compound's efficacy as a protective agent .
Safety Profile
Toxicological assessments indicate that while cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate shows promise in therapeutic applications, it is essential to evaluate its safety profile thoroughly.
Findings from Toxicity Studies
Research has shown that the compound exhibits low acute toxicity in animal models. However, long-term exposure studies are necessary to assess chronic toxicity and environmental impact .
Comparison with Similar Compounds
Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate (CIS-TOSYLATE)
- CAS : 154003-23-3
- Molecular Formula : C₂₀H₁₈Cl₂N₃O₅S
- Molecular Weight : 484.35 g/mol
- Key Differences : Replaces the methanesulphonate group with a p-toluenesulfonate ester. The aromatic p-tolyl group increases molecular weight by ~18% and may reduce water solubility compared to the methanesulphonate analogue. This substitution impacts reactivity in downstream synthesis steps .
Cis-[2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate (CIS-BROMOBENZOATE)
- CAS : 61397-56-6
- Molecular Formula: C₁₉H₁₄BrCl₂NO₄
- Molecular Weight : 483.13 g/mol
- Key Differences: Contains a bromomethyl group and a benzoate ester. The bromine atom enhances electrophilicity, making it a reactive intermediate for nucleophilic substitution reactions.
Antifungal APIs Derived from the Core Structure
Terconazole
- CAS : 67915-31-5
- Molecular Formula : C₂₆H₃₁Cl₂N₅O₃
- Molecular Weight : 532.46 g/mol
- Key Differences : Incorporates a piperazine-isopropyl side chain linked via an ether bond to the 1,3-dioxolane core. This modification enhances binding to fungal cytochrome P450 14α-demethylase, improving antifungal potency against Candida species . Terconazole’s logP (~5.2) is higher than the target compound’s (~3.1), suggesting better membrane permeability .
Itraconazole
- CAS : 84625-61-6
- Molecular Formula : C₃₅H₃₈Cl₂N₈O₄
- Molecular Weight : 705.64 g/mol
- Key Differences: Extends the structure with a sec-butyl-triazolone side chain. The larger hydrophobic side chain increases affinity for fungal lanosterol demethylase, resulting in a broader antifungal spectrum compared to intermediates like the target compound .
Impurities and Related Compounds
Impurity C (EP)
Impurity D (EP)
- CAS : 89848-49-7
- Molecular Formula : C₂₅H₂₆Cl₂N₆O₃
- Molecular Weight : 529.42 g/mol
- Key Differences: Contains an isopropyl-triazolone group.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Target Compound and Analogues
| Compound Name | CAS | Molecular Weight (g/mol) | Key Functional Group | LogP* | Primary Use |
|---|---|---|---|---|---|
| Target Compound | 67914-86-7 | 408.26 | Methanesulphonate | ~3.1 | Itraconazole Intermediate |
| CIS-TOSYLATE | 154003-23-3 | 484.35 | p-Toluenesulfonate | ~4.2 | Itraconazole Intermediate |
| Terconazole | 67915-31-5 | 532.46 | Piperazine-isopropyl | ~5.2 | Antifungal API |
| Impurity C (EP) | 74855-91-7 | 543.45 | Propyl-triazolone | ~4.8 | Synthesis Impurity |
*LogP estimated using fragment-based methods.
Preparation Methods
Core Synthesis Strategy
The compound is synthesized through a five-step process starting from glycerin derivatives and 2,4-dichlorophenyl precursors. The key steps include:
-
Condensation with glycerin : Glycerin reacts with 2,4-dichlorophenylacetaldehyde under acidic catalysis (e.g., SiO₂) to form a dioxolane ring.
-
Esterification with benzoyl chloride : The intermediate alcohol is protected via esterification to prevent unwanted side reactions.
-
Triazole incorporation : 1,2,4-Triazole is introduced via nucleophilic substitution, requiring alkaline conditions (e.g., sodium carbonate) to deprotonate the triazole and facilitate attack on the ester intermediate.
-
Hydrolysis and recrystallization : The benzoyl ester is hydrolyzed back to the alcohol, followed by recrystallization to isolate the cis-diastereomer.
-
Methanesulfonation : The primary alcohol reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final methanesulphonate.
Stereochemical Control
The cis-configuration at the 2- and 4-positions of the dioxolane ring is critical for biological activity. This is achieved through:
-
Steric hindrance : Bulky substituents on the dioxolane precursor favor the cis conformation during ring closure.
-
Recrystallization : Selective crystallization from solvents like ethyl acetate or methanol enriches the cis-isomer.
Industrial-Scale Manufacturing Process
Stagewise Synthesis (Adapted from Process Flow Charts)
The industrial synthesis, as described in pharmaceutical manufacturing documents, involves the following stages:
| Stage | Reagents/Conditions | Product |
|---|---|---|
| IT-IA | Bromo benzoate, 1H-1,2,4-triazole, DMF | Cis-alcohol intermediate |
| IT-IB | Methanesulfonyl chloride, CH₂Cl₂, triethylamine | Methanesulphonate |
Key Details :
-
Solvent selection : Dimethylformamide (DMF) enhances triazole reactivity, while methylene chloride minimizes side reactions during sulfonation.
-
Base role : Triethylamine neutralizes HCl generated during methanesulfonation, driving the reaction to completion.
Reaction Optimization and Challenges
Catalysis and Yield Improvements
Purification Techniques
-
Recrystallization solvents : Ethyl acetate (solubility 15 mg/mL at 25°C) and methanol (10 mg/mL) are preferred for isolating the cis-isomer.
-
Chromatography : Preparative HPLC (C18 column, acetonitrile/water) resolves residual trans-isomers, ensuring >98% cis-purity.
Physicochemical Properties and Characterization
Q & A
Q. What are the key synthetic steps for preparing cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate?
The synthesis involves two critical steps:
- Step 1 : Reacting 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-hydroxymethyl-1,3-dioxolane with methanesulfonyl chloride in the presence of a base (e.g., sodium hydroxide) to form the mesylate ester.
- Step 2 : Purification via recrystallization or column chromatography to isolate the cis-isomer, confirmed by NMR and chiral HPLC . Note: Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to avoid epimerization or side products.
Q. What analytical methods are recommended for assessing the purity of this compound?
Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Reference standards for impurities (e.g., EP-listed Impurities C and D) should be included for comparative retention time and peak area analysis . Mass spectrometry (LC-MS) is recommended for structural confirmation of unknown impurities.
Q. What safety precautions are necessary when handling this compound in the lab?
Based on structurally related compounds:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation or skin contact due to potential irritancy.
- Store in airtight containers at 2–8°C to prevent hydrolysis .
Q. How can the compound’s structure be confirmed using spectroscopic techniques?
- 1H/13C NMR : Key signals include the methanesulfonate group (δ ~3.0 ppm for CH3SO3) and the dioxolane ring protons (δ ~4.5–5.5 ppm).
- IR : Confirm the sulfonate ester (S=O stretching at ~1170–1350 cm⁻¹).
- Elemental analysis : Verify molecular formula (e.g., C13H13Cl2N3O3 for the alcohol precursor) .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in the synthesis of this compound?
Chiral resolution can be achieved via:
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase.
- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) to separate diastereomeric salts .
Q. What methodologies are used to evaluate the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–60°C) conditions.
- HPLC monitoring : Track degradation products (e.g., hydrolysis to the alcohol precursor) and quantify using validated stability-indicating methods .
Q. How can researchers profile and quantify trace impurities in bulk samples?
- LC-MS/MS : Identify impurities at ppm levels using high-resolution mass spectrometry.
- Synthesis of impurity reference standards : Prepare and characterize impurities (e.g., via controlled side reactions) for calibration .
Q. What in vitro assays are suitable for assessing the compound’s antifungal activity?
Follow CLSI guidelines (M27/M38) for antifungal susceptibility testing:
- Microbroth dilution : Determine minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus.
- Time-kill assays : Evaluate fungicidal vs. fungistatic activity over 24–48 hours .
Q. How can structural analogs of this compound be synthesized to explore structure-activity relationships (SAR)?
Modify the:
Q. How should conflicting bioactivity data from different assay formats be reconciled?
- Assay validation : Cross-validate using standardized protocols (e.g., CLSI vs. EUCAST).
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution.
- Check for stereochemical integrity : Confirm no racemization occurred during storage or testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
